molecular formula C7H8BrNO B8585805 3-Bromo-2,4-dimethylpyridine 1-oxide

3-Bromo-2,4-dimethylpyridine 1-oxide

Cat. No. B8585805
M. Wt: 202.05 g/mol
InChI Key: XQBQFXCWRPFWAP-UHFFFAOYSA-N
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Patent
US04154834

Procedure details

3-Bromo-2,4-dimethylpyridine-N-oxide (14.7 g) in warm acetic anhydride (150 ml) was added dropwise to acetic anhydride (500 ml) at 125° and the mixture was refluxed for 1/2 hour, allowed to cool and then poured into water/ethanol (4:1, 500 ml). The solution was acidified with dilute hydrochloric acid and evaporated to dryness. The residue was refluxed with 2 N hydrochloric acid (100 ml) for 1 hour, cooled and extracted with chloroform. The aqueous phase was adjusted to pH 12 with sodium hydroxide and was extracted with chloroform, and this chloroform extract was evaporated to a residue which was crystallised from n-hexane to give 3-bromo-2-hydroxymethyl-4-methylpyridine (5.8 g) m.p. 75°-77°.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
water ethanol
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH3:8].O.C([OH:14])C.Cl>C(OC(=O)C)(=O)C>[Br:1][C:2]1[C:3]([CH2:10][OH:14])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
BrC=1C(=[N+](C=CC1C)[O-])C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
water ethanol
Quantity
500 mL
Type
reactant
Smiles
O.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed with 2 N hydrochloric acid (100 ml) for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
this chloroform extract
CUSTOM
Type
CUSTOM
Details
was evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was crystallised from n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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